molecular formula C14H17NO3 B090495 Methyl 4-(cyclopentylcarbamoyl)benzoate CAS No. 1325090-17-2

Methyl 4-(cyclopentylcarbamoyl)benzoate

Cat. No.: B090495
CAS No.: 1325090-17-2
M. Wt: 247.29 g/mol
InChI Key: IQUHHIBXJLSSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(cyclopentylcarbamoyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with cyclopentanone and urea . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopentylcarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyclopentylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(cyclopentylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A precursor in the synthesis of methyl 4-(cyclopentylcarbamoyl)benzoate.

    Cyclopentylamine: A compound with a similar cyclopentyl group.

    Benzoic acid derivatives: Compounds with similar benzoate structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylcarbamoyl group provides steric hindrance and hydrophobic interactions, making it a valuable compound in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

methyl 4-(cyclopentylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)11-8-6-10(7-9-11)13(16)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHHIBXJLSSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429399
Record name methyl 4-(cyclopentylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325090-17-2
Record name methyl 4-(cyclopentylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(cyclopentylcarbamoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(cyclopentylcarbamoyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(cyclopentylcarbamoyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(cyclopentylcarbamoyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(cyclopentylcarbamoyl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-(cyclopentylcarbamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.